molecular formula C7H3BrClNS B13695573 2-Bromo-3-chlorophenyl Isothiocyanate

2-Bromo-3-chlorophenyl Isothiocyanate

Cat. No.: B13695573
M. Wt: 248.53 g/mol
InChI Key: IYQHCIMJPHNNQZ-UHFFFAOYSA-N
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Description

2-Bromo-3-chlorophenyl Isothiocyanate is an organic compound with the molecular formula C7H3BrClNS It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chlorophenyl Isothiocyanate typically involves the reaction of 2-Bromo-3-chloroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of thiophosgene. The reaction proceeds as follows:

2-Bromo-3-chloroaniline+Thiophosgene2-Bromo-3-chlorophenyl Isothiocyanate+HCl\text{2-Bromo-3-chloroaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} 2-Bromo-3-chloroaniline+Thiophosgene→2-Bromo-3-chlorophenyl Isothiocyanate+HCl

Industrial Production Methods

Industrial production of isothiocyanates, including this compound, often employs a one-pot process. This involves the in situ generation of dithiocarbamate salts from primary amines by reacting with carbon disulfide (CS2) in the presence of a base, followed by desulfurylation to form the isothiocyanate product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chlorophenyl Isothiocyanate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can be attacked by nucleophiles, leading to the formation of thioureas.

    Electrophilic Addition: The compound can react with electrophiles, particularly at the isothiocyanate group.

    Oxidation and Reduction: The bromine and chlorine substituents on the phenyl ring can undergo oxidation and reduction reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in polar solvents such as ethanol or acetonitrile.

    Electrophilic Addition: Electrophiles such as halogens or acids can be used. The reaction conditions vary depending on the electrophile used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Thioureas: Formed from nucleophilic substitution reactions.

    Halogenated Derivatives: Formed from electrophilic addition reactions.

    Oxidized or Reduced Phenyl Derivatives: Formed from oxidation or reduction reactions.

Scientific Research Applications

2-Bromo-3-chlorophenyl Isothiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-chlorophenyl Isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups in cysteine residues of proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it a useful tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromophenyl Isothiocyanate
  • 3-Chlorophenyl Isothiocyanate
  • 4-Chlorophenyl Isothiocyanate

Comparison

2-Bromo-3-chlorophenyl Isothiocyanate is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution can influence the compound’s reactivity and selectivity in chemical reactions. Compared to its analogs, it may exhibit different biological activities and physical properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C7H3BrClNS

Molecular Weight

248.53 g/mol

IUPAC Name

2-bromo-1-chloro-3-isothiocyanatobenzene

InChI

InChI=1S/C7H3BrClNS/c8-7-5(9)2-1-3-6(7)10-4-11/h1-3H

InChI Key

IYQHCIMJPHNNQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)N=C=S

Origin of Product

United States

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